Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate
Description
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is a β-keto ester derivative featuring a trifluoromethyl group at the ortho position of the phenyl ring. These compounds are pivotal intermediates in synthesizing antidiabetic drugs like Sitagliptin, where enzymatic conversion by engineered PluriZymes achieves >99% enantioselectivity and conversion rates .
Key Properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8):
Properties
IUPAC Name |
methyl 3-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-18-11(17)7-9(16)6-8-4-2-3-5-10(8)12(13,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPMCNWLUXTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate typically follows a multi-step process involving:
- Preparation of an activated phenylacetic acid derivative bearing the trifluoromethyl group.
- Reaction with a malonate derivative or equivalent keto ester precursor under controlled conditions.
- Use of coupling agents or catalysts to facilitate ester formation and carbon-carbon bond construction.
This approach ensures the incorporation of the trifluoromethylphenyl group at the 4-position of the butanoate backbone while maintaining the keto functionality at the 3-position.
Detailed Preparation Method
Based on closely related synthesis protocols for methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, which share structural and reactivity similarities with the 2-trifluoromethylphenyl analogue, the following preparation method can be adapted:
| Stage | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of Activated Acid Derivative | 2-Trifluoromethylphenylacetic acid reacted with 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 30°C for 3-4 hours | Formation of an activated intermediate (imidazolide) to facilitate nucleophilic attack |
| 2. Preparation of Malonate Salt Solution | Monomethyl monopotassium malonate, triethylamine, and MgCl2 in acetonitrile, stirred at 30-50°C for 8 hours | Generation of the enolate nucleophile from malonate derivative under basic conditions |
| 3. Coupling Reaction | Slow addition of activated acid solution to malonate salt mixture at 30°C over 2 hours, followed by stirring for 12 hours | Formation of this compound through nucleophilic acyl substitution and C-C bond formation |
| 4. Work-up and Purification | Standard aqueous work-up, extraction, and purification by crystallization or chromatography | Isolation of the target compound with typical yields around 80-85% |
This method leverages the reactivity of carbonyldiimidazole to activate the phenylacetic acid derivative and the stabilized enolate of the malonate salt to form the keto ester efficiently.
Reaction Conditions and Optimization
- Temperature: Maintaining 30-50°C during the enolate formation and coupling stages is critical to control reaction rate and selectivity.
- Solvent: Acetonitrile is preferred for its ability to dissolve reactants and stabilize intermediates.
- Catalysts/Additives: Magnesium chloride is used to enhance enolate formation and stabilize the reaction mixture.
- Reaction Time: Extended stirring (8-12 hours) ensures complete conversion.
- Monitoring: Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (50:50) is employed to monitor reaction progress.
Comparative Data Table of Related Preparation
Research Findings and Notes
- The trifluoromethyl substitution at the ortho position (2-position) on the phenyl ring increases the compound's electronegativity and lipophilicity, which can influence the reactivity of the phenylacetic acid derivative and the stability of intermediates.
- The use of carbonyldiimidazole as an activating agent is preferred over acid chlorides due to milder reaction conditions and better control over side reactions.
- Magnesium chloride acts as a Lewis acid to facilitate enolate formation and improve the coupling efficiency.
- The reaction is typically performed under inert atmosphere (nitrogen) to prevent oxidation or moisture interference.
- Purification methods such as recrystallization or chromatographic techniques are essential to achieve high purity, especially for pharmaceutical intermediate applications.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Activation of acid | 2-Trifluoromethylphenylacetic acid + CDI, acetonitrile, 30°C, 3-4 h | Form imidazolide intermediate |
| Enolate formation | Monomethyl monopotassium malonate + triethylamine + MgCl2, acetonitrile, 30-50°C, 8 h | Generate nucleophilic enolate |
| Coupling | Dropwise addition of activated acid to enolate, 30°C, 12 h | Formation of this compound |
| Work-up and purification | Extraction, crystallization or chromatography | Isolate pure product with ~80-85% yield |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Alcohols or amines derived from the reduction of the compound.
Substitution Products: Derivatives with different functional groups introduced into the molecule.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate serves as a building block in organic synthesis, facilitating the creation of complex molecules used in various chemical reactions, including:
- Oxidation: Converts to carboxylic acids using potassium permanganate.
- Reduction: Converts keto groups to hydroxyl groups with lithium aluminum hydride.
- Substitution Reactions: Forms various derivatives depending on the nucleophile used.
2. Biology:
The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its unique trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with biological targets.
3. Medicine:
this compound is an intermediate in synthesizing pharmaceuticals, particularly those targeting metabolic disorders such as diabetes. It has been linked to the production of Sitagliptin, a DPP-IV inhibitor used in treating type II diabetes.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of this compound using a rat model of arthritis. The findings indicated a significant reduction in paw edema compared to control groups, correlating with decreased levels of pro-inflammatory cytokines.
Case Study 2: Cytotoxicity Assessment in Cancer Cells
Research involving MCF-7 breast cancer cells treated with varying concentrations of this compound showed dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, suggesting potential as an anticancer agent.
Data Tables
| Application Area | Details |
|---|---|
| Chemical Reactions | Oxidation, Reduction, Substitution |
| Biological Studies | Enzyme inhibition, Protein-ligand interactions |
| Medicinal Use | Intermediate for pharmaceuticals like Sitagliptin |
| Case Study | Findings |
|---|---|
| Anti-inflammatory | Significant reduction in paw edema; decreased pro-inflammatory cytokines |
| Cytotoxicity | Dose-dependent effects on MCF-7 cells; increased apoptosis at higher concentrations |
Mechanism of Action
The mechanism by which Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound's activity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Trifluoromethyl Groups
The position and type of substituents significantly influence reactivity and pharmaceutical utility:
Impact of Substituents:
Ester Group Variations: Methyl vs. Ethyl Esters
Ester groups modulate solubility, stability, and enzymatic compatibility:
Comparison Highlights:
- Reactivity: Methyl esters generally exhibit faster enzymatic hydrolysis rates due to lower steric hindrance, as evidenced by TR2E2 PluriZyme's 3,908 min⁻¹ esterase activity for methyl derivatives .
- Synthetic Utility: Ethyl esters are preferred in racemic syntheses, offering extended reaction times for kinetic resolution .
Aryl Group Variations: Fluorinated vs. Non-Fluorinated
Non-fluorinated analogs demonstrate divergent physicochemical properties:
| Compound Name | CAS Number | Aryl Group | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Ethyl 3-oxo-4-(p-tolyl)butanoate | N/A | p-Tolyl | 309.2 | 1.073 |
| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | 2,4,5-Trifluorophenyl | Not reported | Not reported |
Key Differences:
- Lipophilicity: Fluorinated aryl groups increase lipophilicity, enhancing membrane permeability in drug intermediates.
- Thermal Stability: Non-fluorinated analogs like ethyl 3-oxo-4-(p-tolyl)butanoate exhibit higher boiling points (309.2°C), suggesting greater thermal stability .
Biological Activity
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a butanoate backbone with a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through cell membranes and interaction with intracellular targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group not only increases lipophilicity but also contributes to its metabolic stability, allowing for enhanced interactions with proteins. This leads to potential enzyme inhibition or modulation of receptor functions, resulting in various biological effects.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it has demonstrated activity against cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammatory responses .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further research in anti-inflammatory therapies. Its interactions with lipoxygenases suggest a role in reducing inflammation.
Case Study 1: Inhibition of Cholinesterases
A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited moderate inhibitory activity, with IC50 values indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 19.2 |
| Butyrylcholinesterase | 13.2 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer). Results indicated significant cytotoxicity, warranting further exploration into its mechanisms and potential use in oncology.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25.0 |
Q & A
Q. What are the standard synthetic routes for Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate, and how can reaction yields be optimized?
Methodological Answer: A two-step synthesis is commonly employed:
- Step 1: Reacting the precursor with triethylamine in acetonitrile at 30–50°C for 8.5 hours.
- Step 2: Using 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 30°C for 3.5 hours, achieving an 83% yield . Optimization Tips:
- Control reaction temperature rigorously to avoid side reactions.
- Use anhydrous solvents to minimize hydrolysis of intermediates.
Q. What spectroscopic and physical properties are critical for characterizing this compound?
Methodological Answer: Key properties include:
- Molecular Formula: C₁₁H₉F₃O₃; Molecular Weight: 246.18 g/mol .
- Density: 1.3±0.1 g/cm³; Boiling Point: 273.3±35.0°C at 760 mmHg .
- Characterization Techniques:
- NMR (¹H/¹³C) for structural elucidation.
- GC-MS to confirm purity and identify byproducts.
Q. What is the pharmaceutical significance of this compound as a synthetic intermediate?
Methodological Answer: It is a key intermediate in synthesizing sitagliptin , an antidiabetic drug. The β-keto ester moiety undergoes enzymatic transamination to yield chiral β-amino acids with >99% enantiomeric excess (e.e.) .
Advanced Research Questions
Q. How can enzymatic cascades (e.g., PluriZymes) convert this β-keto ester into enantiomerically pure β-amino acids?
Methodological Answer: The TR2E2 PluriZyme variant catalyzes a two-step cascade:
- Step 1: Hydrolysis of the β-keto ester to the β-keto acid.
- Step 2: Transamination to the (R)-β-amino acid (e.e. >99%) . Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–65°C |
| pH | 8.0–9.5 |
| Substrate Tolerance | Broad (tested with β-keto esters) |
Q. What strategies resolve contradictions in stereochemical outcomes between chemical and enzymatic synthesis?
Methodological Answer:
- Chemical Synthesis: May produce racemic mixtures due to non-selective catalysts.
- Enzymatic Synthesis: Leverages stereoselective active sites (e.g., TR2E2’s transaminase domain). Resolution Workflow:
- Compare HPLC chiral column data for both methods.
- Use molecular docking simulations to optimize enzyme-substrate interactions for improved stereocontrol .
Q. How do solvent polarity and temperature affect the compound’s stability during purification?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the β-keto ester against hydrolysis.
- Temperature Sensitivity: Decomposition occurs above 70°C; use low-temperature rotary evaporation . Purification Protocol:
- Column Chromatography: Silica gel with hexane/ethyl acetate gradient.
- Crystallization: Ethanol/water mixtures at 0–4°C to enhance yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
